CID 71421391
Description
[Note: No structural, functional, or biochemical data for CID 71421391 are present in the evidence. Normally, this section would include:]
- Chemical identity: IUPAC name, molecular formula, and structural diagram.
- Physicochemical properties: Molecular weight, solubility (e.g., logP, logS), spectroscopic data (NMR, MS), and purity metrics.
- Functional role: Biological activity (e.g., enzyme inhibition, substrate specificity) or industrial applications.
Example from : Betulin (CID 72326) and its derivatives are characterized by triterpenoid scaffolds with anti-inflammatory and antiviral activities. Such details are absent for this compound.
Properties
CAS No. |
82868-06-2 |
|---|---|
Molecular Formula |
AsFO2 |
Molecular Weight |
125.919 g/mol |
InChI |
InChI=1S/AsFO2/c2-1(3)4 |
InChI Key |
ULUALZFFBKJHEK-UHFFFAOYSA-N |
Canonical SMILES |
O=[As](=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71421391 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline production and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
CID 71421391 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of this compound.
Scientific Research Applications
CID 71421391 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 71421391 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To conduct a valid comparison, structurally or functionally analogous compounds must be identified. The evidence provides frameworks for such analyses:
Structural Analogs
- Betulin (CID 72326) : A pentacyclic triterpene with hydroxyl groups at C-3 and C-26.
- 3-O-Caffeoyl Betulin (CID 10153267) : Betulin derivative with a caffeoyl ester at C-3, enhancing solubility and bioactivity .
Hypothetical Table for CID 71421391:
| Property | This compound (Hypothetical) | CID 72326 (Betulin) | CID 10153267 (3-O-Caffeoyl Betulin) |
|---|---|---|---|
| Molecular Formula | Not available | C₃₀H₅₀O₂ | C₃₉H₅₄O₅ |
| Key Functional Groups | Unknown | -OH (C-3, C-28) | -OH (C-28), ester (C-3) |
| Bioactivity | Unknown | Anti-inflammatory | Enhanced solubility, antiviral |
Functional Analogs
Example from :

Oscillatoxin derivatives (e.g., CID 101283546) share functional roles in ion channel modulation but differ in methyl or hydroxyl substitutions, affecting potency .
Key Comparison Metrics:
Pharmacokinetics : BBB permeability, CYP inhibition (see for logKp, CYP data).
Synthetic Accessibility : Reaction conditions, yields (e.g., describes synthesis using carbodiimide coupling).
Spectroscopic Validation : NMR/GC-MS alignment ().

Research Findings and Data Gaps
The evidence emphasizes rigorous characterization:
- : Requires NMR, HRMS, and elemental analysis for new compounds.
- : Mandates deposition of crystallographic data in databases like CCDC.
For this compound, the absence of spectral data (e.g., mass spectrum in ) or bioactivity studies (e.g., ’s diarrhea model) precludes meaningful analysis.
Limitations
- No structural, synthetic, or functional data for this compound are present in the evidence.
- Examples provided are based on unrelated compounds () and general guidelines ().
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